![molecular formula C30H37NO5 B12371773 N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide CAS No. 5936-41-4](/img/structure/B12371773.png)
N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ICMT-IN-48 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme that posttranslationally modifies proteins, including several small GTPases, by methylating the carboxyl group of isoprenylated cysteine residues. This modification is crucial for the proper localization and function of these proteins, which are involved in various cellular processes, including cell proliferation and differentiation .
Vorbereitungsmethoden
The synthesis of ICMT-IN-48 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of ICMT-IN-48 is synthesized through a series of organic reactions, including condensation, cyclization, and reduction reactions.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to improve its binding affinity and specificity for ICMT
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial production methods for ICMT-IN-48 are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques.
Analyse Chemischer Reaktionen
ICMT-IN-48 undergoes various chemical reactions, including:
Oxidation: ICMT-IN-48 can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of ICMT-IN-48.
Substitution: ICMT-IN-48 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down ICMT-IN-48 into smaller fragments using acidic or basic conditions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
ICMT-IN-48 has several scientific research applications, including:
Chemistry: ICMT-IN-48 is used as a tool compound to study the inhibition of ICMT and its effects on protein prenylation and localization.
Biology: Researchers use ICMT-IN-48 to investigate the role of ICMT in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Medicine: ICMT-IN-48 is studied for its potential therapeutic applications in cancer treatment, as inhibition of ICMT can suppress the proliferation of certain cancer cells.
Wirkmechanismus
ICMT-IN-48 exerts its effects by competitively inhibiting ICMT. The compound binds to the active site of ICMT, preventing the enzyme from methylating its substrates. This inhibition disrupts the posttranslational modification of proteins, leading to mislocalization and altered function of these proteins. The molecular targets of ICMT-IN-48 include prenylated proteins such as small GTPases, which play critical roles in cell signaling and growth .
Vergleich Mit ähnlichen Verbindungen
ICMT-IN-48 is unique compared to other ICMT inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
Cysmethynil: An indole-based ICMT inhibitor identified through high-throughput screening.
Ramanujulu’s Compounds: Potent ICMT inhibitors developed by optimizing cysmethynil.
Rodriguez and Stevenson’s Compounds: ICMT inhibitors based on different chemical formulas
ICMT-IN-48 stands out due to its competitive inhibition mechanism and its effectiveness in various research applications, making it a valuable tool for studying ICMT-related pathways and potential therapeutic targets.
Eigenschaften
CAS-Nummer |
5936-41-4 |
|---|---|
Molekularformel |
C30H37NO5 |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C30H37NO5/c1-30(2)20-23(16-19-36-30)25(26-8-5-6-9-27(26)34-4)15-17-31(29(32)28-10-7-18-35-28)21-22-11-13-24(33-3)14-12-22/h5-14,18,23,25H,15-17,19-21H2,1-4H3 |
InChI-Schlüssel |
IBRKOWZDJXRAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)C(CCN(CC2=CC=C(C=C2)OC)C(=O)C3=CC=CO3)C4=CC=CC=C4OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



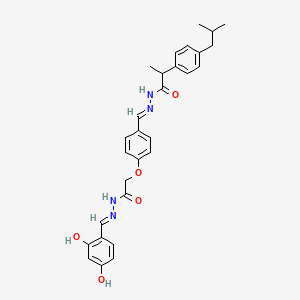
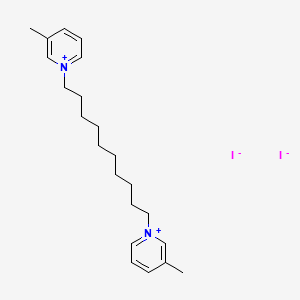
![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)
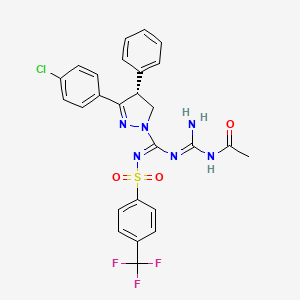

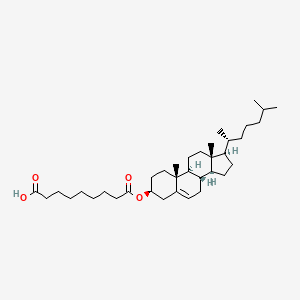
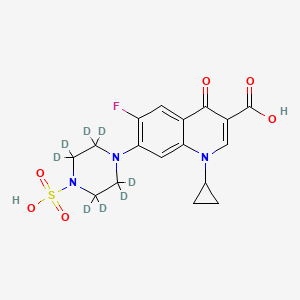
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)


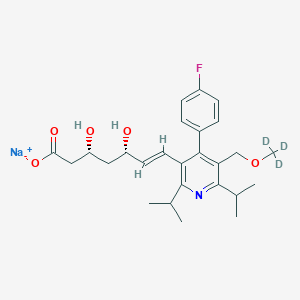

![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
